molecular formula C18H21N5O2 B12230871 3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B12230871
M. Wt: 339.4 g/mol
InChI Key: MKYFYOSLKUSBQQ-UHFFFAOYSA-N
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Description

3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound that features a unique combination of pyrimidine, pyrrolo, and benzoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolo intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the carbonyl and benzoxazole groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or benzoxazole rings .

Scientific Research Applications

3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its specific combination of pyrimidine, pyrrolo, and benzoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone

InChI

InChI=1S/C18H21N5O2/c24-17(16-14-4-1-2-5-15(14)21-25-16)22-8-12-10-23(11-13(12)9-22)18-19-6-3-7-20-18/h3,6-7,12-13H,1-2,4-5,8-11H2

InChI Key

MKYFYOSLKUSBQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NOC(=C2C1)C(=O)N3CC4CN(CC4C3)C5=NC=CC=N5

Origin of Product

United States

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